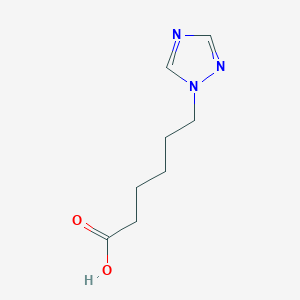

6-(1h-1,2,4-Triazol-1-yl)hexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

6-(1,2,4-triazol-1-yl)hexanoic acid |

InChI |

InChI=1S/C8H13N3O2/c12-8(13)4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5H2,(H,12,13) |

InChI Key |

HBHRGDCHIHHVCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)CCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 1h 1,2,4 Triazol 1 Yl Hexanoic Acid and Its Analogues

Direct Synthesis Approaches for 6-(1H-1,2,4-Triazol-1-yl)hexanoic Acid

The most direct route to synthesizing 1,2,4-triazole-substituted alkanoic acids involves the N-alkylation of the 1,2,4-triazole (B32235) ring with a suitable haloalkanoic acid derivative. This method establishes the key carbon-nitrogen bond between the hexanoic acid chain and the heterocyclic ring. The reaction typically involves treating sodium or potassium 1,2,4-triazolide (B493401) with an ester of 6-bromohexanoic acid in a polar aprotic solvent, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. Key to this approach is the regioselectivity of the alkylation, as 1,2,4-triazole has multiple nitrogen atoms that can potentially be alkylated. Reaction conditions are optimized to favor the formation of the N1-substituted isomer.

Alternative approaches for the formation of the 1,2,4-triazole ring itself include the reaction of hydrazides with various reagents. For instance, the Pellizzari reaction or the Einhorn-Brunner reaction provides pathways to 1,2,4-triazole cores which can then be functionalized. Another common method involves the condensation of acylhydrazines with reagents like carbon disulfide, followed by reaction with hydrazine (B178648), to construct the triazole ring system. rdd.edu.iqnih.gov

Precursor Chemistry and Key Intermediates (e.g., 6-azidohexanoic acid)

The synthesis of triazole-containing hexanoic acids relies heavily on the preparation of key precursors and intermediates. One of the most significant intermediates, particularly for the synthesis of 1,2,3-triazole analogues, is 6-azidohexanoic acid. This compound is typically prepared from 6-bromohexanoic acid through a nucleophilic substitution reaction with sodium azide (B81097) (NaN₃). acs.org This reaction provides the azide functionality necessary for subsequent cycloaddition reactions.

For the construction of the 1,2,4-triazole ring, different sets of precursors are required. Common starting materials include hydrazines, acylhydrazines, and amidrazones. mdpi.comnih.gov For example, thiocarbohydrazide (B147625) can serve as a precursor, reacting with carboxylic acids or esters to form 4-amino-5-mercapto-1,2,4-triazoles, which can be further modified. rsc.org Another strategy involves the preparation of potassium acyldithiocarbazates from acid hydrazides and carbon disulfide, which are then cyclized with hydrazine hydrate (B1144303) to yield the 4-amino-5-mercapto-1,2,4-triazole core. rdd.edu.iqrsc.org

| Precursor/Intermediate | Synthetic Utility | Typical Starting Materials |

| 6-Azidohexanoic acid | Key precursor for CuAAC reactions to form 1,2,3-triazoles. acs.org | 6-Bromohexanoic acid |

| Acylhydrazines | Building block for 1,2,4-triazole ring formation. nih.govrsc.org | Carboxylic acids, Esters |

| Thiocarbohydrazide | Reacts with carboxylic acids to form substituted 1,2,4-triazoles. rsc.org | N/A |

| Substituted Epoxides | Used in ring-opening reactions with 1,2,4-triazole for complex derivatives like Hexaconazole (B1673136). researchgate.netgoogle.com | Alkenes, Ketones |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole-Hexanoic Acid Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used "click chemistry" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov It is important to note that this reaction yields the 1,2,3-triazole isomer, a structural analogue to the 1,2,4-triazole core of the primary subject compound. The reaction involves the coupling of a terminal alkyne with an azide, such as 6-azidohexanoic acid, in the presence of a copper(I) catalyst. acs.orgnih.gov

The Cu(I) catalyst is often generated in situ from a copper(II) source, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate. wikipedia.orgscispace.com The reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer. mdpi.comnih.gov This methodology allows for the modular assembly of complex molecules by linking a hexanoic acid backbone (containing the azide) to a variety of alkyne-bearing fragments. researchgate.netbeilstein-journals.org The resulting 1,2,3-triazole ring is chemically stable and can act as a rigid linker in more complex molecular architectures. nih.gov

| Reaction | Reactants | Product Isomer | Key Features |

| CuAAC | 6-Azidohexanoic acid + Terminal Alkyne | 1,4-Disubstituted 1,2,3-triazole | High yield, High regioselectivity, Mild conditions, Copper(I) catalyzed. wikipedia.orgnih.gov |

Synthetic Routes to Structurally Related Triazole-Substituted Hexanoic Acid Derivatives

Hexaconazole is a potent broad-spectrum systemic fungicide characterized by a 1,2,4-triazole moiety linked to a chiral secondary alcohol backbone. wikipedia.org Its synthesis and that of related derivatives often involves the nucleophilic ring-opening of a suitably substituted epoxide by 1,2,4-triazole. researchgate.netnii.ac.jp A common synthetic pathway starts with the preparation of an α-1,2,4-triazol-1-yl ketone, which is then reacted with an organometallic reagent (e.g., Grignard or organolithium) to introduce the side chain and form the tertiary alcohol. researchgate.net

Alternatively, a key epoxide intermediate, such as 2-(2,4-dichlorophenyl)-2-butyloxirane, is synthesized first. This epoxide then undergoes a ring-opening reaction upon treatment with 1,2,4-triazole in the presence of a base. google.com This step establishes the core structure of hexaconazole. The modification of this structure to create haptens for immunoassays typically involves introducing a linker arm, such as a derivative of hexanoic acid, at a suitable position on the molecule.

The incorporation of amino acids into triazole-containing structures introduces chirality and peptidic features. One prominent method involves using amino acids as chiral starting materials. For example, pyroglutamic acid can be used to construct fused bicyclic rsc.orgresearchgate.netnih.gov-triazoles through a multi-step sequence involving hydrazinolysis, amide coupling, and cyclization. acs.org Another approach utilizes the CuAAC reaction to link amino acid-derived components. researchgate.net For instance, an amino acid can be modified to contain either an azide or an alkyne functionality. This functionalized amino acid can then be "clicked" onto a complementary partner, such as a hexanoic acid derivative bearing the corresponding azide or alkyne group. nih.gov This modular approach allows for the synthesis of a diverse library of peptide-triazole hybrids. whiterose.ac.uk

Achieving stereocontrol is critical in the synthesis of biologically active molecules. For triazole-hexanoic acid scaffolds, chirality can be introduced using several strategies. One method is to employ chiral starting materials from the "chiral pool," such as amino acids or terpenes. acs.org

For compounds like hexaconazole, which contain stereogenic centers, asymmetric synthesis is key. This can be achieved through the use of chiral catalysts during key steps, such as the epoxidation of an alkene precursor to form a chiral epoxide. google.com The subsequent ring-opening of this enantiomerically enriched epoxide with 1,2,4-triazole proceeds with inversion of configuration, allowing for the stereoselective formation of the final product. google.com In other cases, chiral triazole derivatives have been prepared and their enantiomers separated to study biological activity, revealing that different enantiomers can have significantly different inhibitory effects. nih.gov

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR: In the proton NMR spectrum of 6-(1H-1,2,4-triazol-1-yl)hexanoic acid, distinct signals corresponding to the protons of the triazole ring and the hexanoic acid chain are expected. The two protons on the 1,2,4-triazole (B32235) ring would typically appear as singlets in the downfield region of the spectrum, generally between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic and nitrogen-rich environment. The protons of the hexanoic acid moiety would exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the triazole ring (N-CH₂) would likely resonate around δ 4.2-4.4 ppm as a triplet. The methylene group alpha to the carboxylic acid (CH₂-COOH) would appear as a triplet around δ 2.2-2.5 ppm. The remaining methylene groups in the aliphatic chain would produce overlapping multiplets in the upfield region, typically between δ 1.2 and 1.9 ppm. The acidic proton of the carboxyl group (-COOH) would present as a broad singlet at a variable chemical shift, often above δ 10 ppm, and its presence could be confirmed by D₂O exchange.

¹³C-NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The two carbon atoms of the triazole ring are expected to have chemical shifts in the aromatic region, typically between δ 140 and 155 ppm. The carbonyl carbon of the carboxylic acid would be the most downfield signal for the aliphatic chain, appearing around δ 170-180 ppm. The methylene carbon attached to the triazole nitrogen (N-CH₂) would be found around δ 50 ppm, while the carbon alpha to the carbonyl group (CH₂-COOH) would be in the range of δ 30-35 ppm. The other methylene carbons of the hexyl chain would resonate at higher field strengths, between δ 20 and 30 ppm.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid Note: Specific experimental data was not found in the searched sources. Values are predicted based on analogous compounds and typical chemical shift ranges.

| Assignment | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |

|---|---|---|

| Triazole-H | ~7.5 - 8.5 (2s) | ~140 - 155 |

| N-CH₂ | ~4.2 - 4.4 (t) | ~50 |

| (CH₂)₃ | ~1.2 - 1.9 (m) | ~20 - 30 |

| CH₂-COOH | ~2.2 - 2.5 (t) | ~30 - 35 |

| COOH | >10 (br s) | ~170 - 180 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): For 6-(1H-1,2,4-triazol-1-yl)hexanoic acid (molecular formula C₈H₁₃N₃O₂), the expected exact mass is 183.1008 g/mol . HRMS analysis, often using techniques like Electrospray Ionization (ESI), would confirm this precise mass, typically observing the protonated molecule [M+H]⁺ at m/z 184.1086. This high-resolution measurement allows for the unambiguous determination of the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In an LC-MS analysis of 6-(1H-1,2,4-triazol-1-yl)hexanoic acid, the compound would first be separated from any impurities on an HPLC column. The eluent would then be introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak, confirming the identity of the compound at its specific retention time. Tandem MS (MS/MS) experiments could be performed to induce fragmentation of the molecular ion. Common fragmentation pathways for such a molecule might include the loss of the carboxylic acid group, cleavage of the hexyl chain, or fragmentation of the triazole ring. tubitak.gov.trnih.gov

Table 2: Predicted Mass Spectrometry Data for 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid Note: Specific experimental fragmentation data was not found. Predicted values are based on the molecular formula and common fragmentation patterns.

| Technique | Ion Mode | Expected m/z | Fragment Description |

|---|---|---|---|

| HRMS | ESI+ | 184.1086 | [M+H]⁺ |

| MS/MS | ESI+ | Various | Fragments from loss of H₂O, COOH, and cleavage of the alkyl chain or triazole ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 6-(1H-1,2,4-triazol-1-yl)hexanoic acid would be expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching of the carboxyl group would appear as a strong, sharp peak around 1700-1725 cm⁻¹. C-H stretching vibrations from the aliphatic chain would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C=N and N-N stretching vibrations within the triazole ring are expected to appear in the fingerprint region, between 1400 and 1600 cm⁻¹. researchgate.netnih.gov C-N stretching vibrations would also be present in the 1000-1300 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Spectroscopy Absorption Bands for 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid Note: Specific experimental data was not found. Wavenumbers are based on typical functional group absorption regions.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-2960 | C-H stretch | Aliphatic CH₂ |

| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |

| ~1400-1600 | C=N, N-N stretch | 1,2,4-Triazole Ring |

| ~1000-1300 | C-N stretch | Triazole-Alkyl |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a compound and for its separation from reaction mixtures or impurities. For a polar compound like 6-(1H-1,2,4-triazol-1-yl)hexanoic acid, reversed-phase HPLC (RP-HPLC) would be a suitable method. A C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH-adjusting buffer like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. bg.ac.rs The compound's retention time would depend on the specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Detection is typically achieved using a UV detector, as the triazole ring exhibits UV absorbance. By analyzing the chromatogram, the purity of the sample can be assessed by comparing the peak area of the main compound to the areas of any impurity peaks.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. While a crystal structure for 6-(1H-1,2,4-triazol-1-yl)hexanoic acid itself is not reported in the searched literature, studies on related 1,2,4-triazole derivatives provide valuable insights into the expected solid-state conformations and intermolecular interactions.

For instance, the crystal structure of 4-(1H-1,2,3-triazol-1-yl)benzoic acid reveals details about the planarity and bond angles of the triazole ring and its connection to a carboxylic acid-bearing phenyl ring. In other reported structures of 1,2,4-triazole derivatives, the triazole ring is generally found to be planar. The crystal packing of such molecules is often stabilized by a network of hydrogen bonds, typically involving the nitrogen atoms of the triazole ring and, in the case of the title compound, the carboxylic acid group. These hydrogen bonds can lead to the formation of dimers or more extended supramolecular architectures. The conformation of the hexanoic acid chain would likely be flexible, adopting a low-energy conformation in the crystal lattice.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies employing quantum chemical methods like Density Functional Theory (DFT) to elucidate the electronic structure, orbital energies (HOMO/LUMO), electrostatic potential, or reactivity descriptors for 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid have been found. Such calculations for other triazole derivatives have been used to understand their stability and reaction tendencies.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzyme Binding: CYP51, MurB)

While the 1,2,4-triazole (B32235) scaffold is a well-known pharmacophore that targets enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis, no molecular docking simulations have been published that specifically investigate the binding of 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid to CYP51 or MurB. Docking studies on analogous compounds are common, but data for this particular ligand-target interaction is absent from the current scientific record.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR models are frequently developed for series of triazole derivatives to correlate their structural features with their biological activities. However, no QSAR studies incorporating 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid as part of the dataset for predicting antifungal, antibacterial, or other biological activities could be located.

Simulation of Spectroscopic Properties and Conformational Analysis

There are no available computational studies that simulate the spectroscopic properties (e.g., NMR, IR spectra) or perform a detailed conformational analysis of 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid. Such simulations are valuable for interpreting experimental data and understanding the molecule's three-dimensional structure and flexibility, but have not been reported for this compound.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational investigations into the reaction mechanisms involving 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid, including the calculation of transition states and activation energies, have not been published. This area of research remains to be explored for this specific molecule.

Based on a thorough review of the available research, there is no specific information detailing the biological activities of the chemical compound “6-(1h-1,2,4-Triazol-1-yl)hexanoic acid” corresponding to the detailed outline provided.

The scientific literature contains extensive studies on various derivatives of the 1,2,4-triazole chemical family, highlighting their general potential in antimicrobial and anticancer applications. For instance, numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their biological effects.

Research into this class of compounds has shown that different molecules can exhibit:

Antifungal activity , often through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.

Antibacterial properties , with suggested mechanisms including the inhibition of enzymes like the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.

Anticancer effects , with studies on various cancer cell lines demonstrating that some triazole derivatives can induce cytotoxicity and trigger apoptosis (programmed cell death) through different cellular pathways.

However, the biological activity of a specific compound is determined by its unique chemical structure, including the nature and length of its side chains. The presence of a hexanoic acid moiety in “6-(1h-1,2,4-Triazol-1-yl)hexanoic acid” makes it distinct from other studied derivatives, such as those with propionic acid or other functional groups. Without specific experimental data for this exact compound, it is not possible to provide scientifically accurate information for the requested sections on its efficacy against specific fungal strains, bacterial species, or cancer cell lines, nor its precise mechanisms of action.

Therefore, the content for the requested article outline on “6-(1h-1,2,4-Triazol-1-yl)hexanoic acid” cannot be generated, as no published studies were found to substantiate its specific biological activities.

Biological Activity Investigations: Mechanisms and Structure Activity Relationships Excluding Human Clinical Data

Other Investigated Biological Activities

Derivatives of 1,2,4-triazole (B32235) have been extensively studied as potent inhibitors of various enzymes, including xanthine (B1682287) oxidoreductase and carbonic anhydrases.

Xanthine Oxidoreductase (XOR) Inhibition: Xanthine oxidoreductase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. idrblab.net Overproduction of uric acid can lead to hyperuricemia and gout. idrblab.net Several novel 1,2,4-triazole derivatives have been identified as potent XOR inhibitors. idrblab.net In one study, a series of 1,2,4-triazoles were developed using a fused-pharmacophore strategy, leading to the discovery of a compound (7i) with an IC₅₀ value of 0.20 nM against XOR, which was superior to the approved drugs febuxostat (B1672324) and topiroxostat. idrblab.net

Table 2: Inhibition of Xanthine Oxidoreductase by Triazole Derivatives

| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference Compound | Source |

|---|---|---|---|---|

| Compound 7i | Xanthine Oxidoreductase (XOR) | 0.20 nM | Febuxostat, Topiroxostat | idrblab.net |

| Compound 9m | Xanthine Oxidoreductase (XOR) | 0.70 µM | Allopurinol |

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly hCA IX and XII, are associated with tumors and are validated anticancer drug targets. Numerous studies have reported the synthesis of triazole-containing benzenesulfonamides as effective CA inhibitors. These compounds are designed with a sulfonamide moiety to coordinate with the zinc ion in the enzyme's active site and a "tail" connected via a triazole linker to interact with amino acid residues, enhancing binding affinity and selectivity. Studies have shown that these derivatives can be highly effective and selective inhibitors of tumor-associated isoforms like hCA IX over cytosolic isoforms hCA I and II.

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Triazole Derivatives

| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Selectivity Profile | Source |

|---|---|---|---|---|

| Triazolo-pyridine benzenesulfonamides | hCA IX | Not specified (most sensitive isozyme) | Selective for hCA IX over hCA I, II, IV | |

| Benzenesulphonamides with 1,2,3-triazole | hCA IX | 16.4 to 66.0 nM | Good inhibition of hCA IX; weak inhibition of hCA I and IV | |

| 1,2,4-Triazole-benzenesulfonamides | hCA IX / hCA XII | Effective inhibition | Considerable selectivity over off-target hCA I/II |

While specific binding data for 6-(1h-1,2,4-triazol-1-yl)hexanoic acid at the melanocortin 4 receptor (MC4R) are not prominent in the reviewed literature, the triazole scaffold has been incorporated into ligands targeting the cholecystokinin (B1591339) 2 receptor (CCK2R). The CCK2R is a G-protein-coupled receptor expressed in various tumors, making it a target for imaging and therapy. idrblab.net

Studies on peptide analogues of gastrin, a natural ligand for CCK2R, have shown that replacing a trans-amide bond with a 1,4-disubstituted 1,2,3-triazole ring can lead to improved receptor affinity. idrblab.net Computational modeling suggests the aromatic triazole heterocycle contributes directly to the binding affinity. idrblab.net In a different chemical series, 4-substituted 4H- olemiss.eduidrblab.nettriazolo[4,3-a] idrblab.netbenzodiazepines were evaluated as CCK2R antagonists. olemiss.edu Several analogues in this class demonstrated high affinity for the peripheral CCK receptor, with some exhibiting IC₅₀ values in the subnanomolar range. olemiss.edu These findings indicate that the triazole moiety is a viable component in the design of high-affinity ligands for the CCK2R.

A primary mechanism of action for many triazole-containing compounds, particularly in the context of antifungal activity, is the inhibition of sterol biosynthesis. This mechanism involves the targeting of lanosterol (B1674476) 14α-demethylase, a crucial fungal cytochrome P450 enzyme (encoded by ERG11) in the ergosterol (B1671047) biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic 14α-methylated sterols. This disruption of membrane integrity and fluidity ultimately inhibits fungal growth.

While this mechanism is best characterized for antifungal triazoles, the inhibition of cytochrome P450 enzymes is a broader characteristic of the azole class. These compounds can also affect mammalian P450 enzymes, including those involved in steroidogenesis, such as sterol 14α-demethylase and aromatase. The general mode of action involves the nitrogen atom (N4) of the triazole ring binding to the heme iron atom in the active site of the cytochrome P450 enzyme, thereby blocking its catalytic activity.

Bioisosteric Replacements and Their Impact on Biological Profile

Bioisosteric replacement is a key strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. The triazole ring is frequently used as a bioisostere for other functional groups, most notably the amide bond.

The 1,2,4-triazole can substitute for a key amide group, maintaining crucial hydrogen bonding interactions with the target protein. This isosteric replacement has been shown to improve both potency and metabolic stability, although sometimes at the cost of solubility. For example, in the development of dopamine (B1211576) D4 receptor-selective ligands, an amide linker prone to metabolic cleavage was replaced with a 1,2,3-triazole moiety, which was expected to be more resistant to metabolism while maintaining the binding profile. Similarly, the 1,2,3-triazole has been successfully used as an amide bioisostere in the development of HIV protease inhibitors and modulators of the cystic fibrosis transmembrane conductance regulator (CFTR).

Furthermore, the carboxylic acid group of the parent compound can be replaced with bioisosteres like hydroxamic acids. Hydroxamic acid is a known bioisostere of carboxylic acid and is recognized as a potent metal-binding group. This replacement can be particularly effective for inhibitors of metalloenzymes. For instance, hydroxamic acids have been incorporated into triazole-containing molecules to create potent inhibitors of histone deacetylases (HDACs), which are zinc-dependent enzymes. The hydroxamic acid moiety chelates the zinc ion in the active site, leading to potent enzyme inhibition.

Applications of Triazole Substituted Hexanoic Acids in Non Therapeutic Research and Technology

Development of Immunoassays and Detection Systems (e.g., ELISA for Hexaconazole (B1673136) Metabolites)

The structure of 6-(1H-1,2,4-triazol-1-yl)hexanoic acid is foundational in the development of sensitive immunoassays for detecting triazole-based fungicides, such as hexaconazole. In this context, a derivative of the molecule, 5-(2,4-dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexanoic acid, is utilized as a hapten. acs.org A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA).

By conjugating this hexaconazole-hapten to a protein carrier, polyclonal antibodies can be produced. acs.org These antibodies are then employed to develop highly specific and sensitive enzyme-linked immunosorbent assays (ELISAs). acs.orgresearchgate.net Such assays are crucial for monitoring fungicide residues in environmental and agricultural samples. The developed ELISA for hexaconazole demonstrates a linear detection range from 1 to 60 ng/mL, with a detection limit as low as 0.1 ng/mL. acs.org

The specificity of the antibodies is a critical aspect of these immunoassays. The polyclonal antibodies generated using the hexaconazole-hapten recognize not only hexaconazole but also its acid and alcohol metabolites. acs.org They also show cross-reactivity with other structurally similar triazole fungicides but not with dissimilar ones, highlighting the targeted nature of the detection system. acs.org This class-specific recognition allows for the broader detection of related triazole compounds. researchgate.net

| Assay Parameter | Value | Source |

| Linear Range | 1 to 60 ng/mL | acs.org |

| IC50 | 8 ng/mL | acs.org |

| Detection Limit | 0.1 ng/mL | acs.org |

| Compound | Cross-Reactivity (%) | Source |

| Penconazole | 46% | acs.org |

| Propiconazole | 43% | acs.org |

| Diclobutrazol | Negligible | acs.org |

| Imazalil | Negligible | acs.org |

| Paclobutrazol | Negligible | acs.org |

| Triadimefon | Negligible | acs.org |

Coordination Chemistry and Ligand Design for Metal Ion Complexation

The 1,2,4-triazole (B32235) ring, with its three nitrogen atoms, is an excellent coordinating agent for a variety of metal ions. researchgate.net This property makes triazole-containing molecules like 6-(1H-1,2,4-triazol-1-yl)hexanoic acid valuable ligands in coordination chemistry. The carboxylic acid group provides an additional coordination site, allowing the molecule to act as a versatile bifunctional or bridging ligand. nih.gov

Selective Extraction and Separation of Actinides and Lanthanides

In the field of nuclear fuel reprocessing, the separation of trivalent actinides from lanthanides is a significant challenge due to their similar ionic radii and chemical properties. researchgate.net "Soft" donor ligands containing nitrogen atoms, such as triazoles, have shown high selectivity for actinides over lanthanides. researchgate.net This selectivity arises from the slightly greater covalent character of the actinide-ligand bond compared to the lanthanide-ligand bond. researchgate.net

While 6-(1H-1,2,4-triazol-1-yl)hexanoic acid itself is not the primary ligand used, its structural motifs are central to more complex extractants. For instance, studies have employed ligands like 2,9-bis(1-(2-ethylhexyl)-1H-1,2,3-triazol-4-yl)-1,10-phenanthroline (EH-BTzPhen) for this purpose. tandfonline.com Interestingly, the efficiency of such triazole-based systems can be significantly enhanced by using a synergist, such as 2-bromohexanoic acid, in the organic diluent. tandfonline.com This demonstrates the cooperative role that both the triazole head and the hexanoic acid-like tail can play in the extraction process, achieving high separation factors (SF) for americium over europium (SFAm/Eu > 200). tandfonline.com The design of these ligands is crucial for improving separation technologies for lanthanides and actinides. hzdr.de

Formation of Coordination Polymers and Supramolecular Structures

The ability of the triazole ring and the carboxylate group to coordinate with metal ions makes 6-(1H-1,2,4-triazol-1-yl)hexanoic acid an ideal building block for constructing coordination polymers and supramolecular structures. nih.gov The triazole moiety can act as a bridge between metal centers through its N1 and N2 atoms, while the carboxylate group can coordinate in various modes (monodentate, bidentate, bridging). mdpi.com

This dual functionality allows for the formation of diverse architectures, from simple dimers to one-, two-, or three-dimensional polymers. nih.gov The choice of metal ion (e.g., Zn(II), Ag(I), Co(II)) and reaction conditions can direct the assembly of specific structures, such as metallo-macrocycles. rsc.org The unique structure of the triazole ring enables it to readily coordinate with various metal ions, forming supramolecular aggregates through coordination bonds and other non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net These structures are of great interest in fields like catalysis, gas storage, and molecular recognition. nih.gov

Role in Materials Science and Functional Materials Development

The functional groups present in 6-(1H-1,2,4-triazol-1-yl)hexanoic acid lend themselves to the development of advanced functional materials. researchgate.net The triazole ring, in particular, is a key component in creating materials with specific chemical and physical properties. semanticscholar.org

Triazole-functionalized materials, such as mesoporous polymers or metal-organic frameworks (MOFs), can be designed for specific applications. mdpi.comjove.com The nitrogen atoms in the triazole ring possess binding capabilities toward metal cations like Cu²⁺ or Zn²⁺. mdpi.com This property can be exploited to create materials for water purification by capturing heavy metal ions from solution. mdpi.com

Furthermore, incorporating triazole-functionalized ligands into the structure of MOFs can introduce new functionalities. jove.com The acidic N-H protons and hydrogen-bonding capabilities of the triazole ring can be utilized in applications such as proton conduction. The coordination abilities of the heterocycle are also valuable in catalysis. jove.com These poly-1,2,3-triazole-based materials have attracted growing attention for their potential use in molecular recognition, chemical sensing, and the development of conducting materials. semanticscholar.orgresearchgate.net

Agricultural Applications in Fungicide Research (Focus on chemical/biological interaction)

In agricultural science, the 1,2,4-triazole core is the basis for a major class of fungicides. nih.govresearchgate.net These compounds act as sterol demethylation inhibitors (DMIs). nih.gov Their primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. mdpi.com By blocking this pathway, triazole fungicides disrupt membrane integrity and inhibit fungal growth. nih.govmdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives is a mature field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally benign production methods. researchgate.netrsc.org Future research into the synthesis of 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid will likely focus on adopting green chemistry principles. researchgate.net Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. rsc.org Modern, sustainable alternatives are being explored for triazole synthesis, which could be adapted for this specific molecule. rsc.orgresearchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netresearchgate.netmdpi.com

Continuous-Flow Chemistry: Flow reactors offer enhanced safety, particularly when dealing with energetic intermediates, and allow for greater control over reaction conditions, leading to higher purity and yields. rsc.org

Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents in place of volatile organic compounds represents a significant step towards sustainability. researchgate.netnih.gov Metal-free catalytic systems are also being developed to avoid contamination of the final product with toxic metal residues. isres.org

| Methodology | Key Advantages | Relevance for 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.netresearchgate.net | Potential for rapid and efficient production. |

| Continuous-Flow Chemistry | Enhanced safety, high selectivity, atom economy, avoids intermediate isolation. rsc.org | Safer handling of reactive intermediates and scalable, automated production. |

| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, non-hazardous, potential for catalyst recycling. nih.gov | Development of an eco-friendly synthesis process. |

| Metal-Free Catalysis | Avoids toxic metal contamination, often uses readily available catalysts. isres.org | Ensures higher purity of the final compound for biological applications. |

Advanced Mechanistic Elucidation of Biological Activities

Triazole derivatives are renowned for their broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties. chemijournal.comneliti.com The primary mechanism for many antifungal triazoles is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. swan.ac.uknih.gov Recent studies have also uncovered a secondary mechanism of action where triazoles induce a negative feedback loop that downregulates the entire ergosterol biosynthesis pathway. nih.govresearchgate.netnih.gov

For 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid, future research should aim to:

Screen for Bioactivity: Systematically test the compound against a wide range of fungal pathogens, cancer cell lines, and bacteria to identify potential therapeutic applications.

Identify Molecular Targets: If bioactivity is confirmed, utilize techniques like proteomics and molecular docking to identify the specific enzymes or receptors the compound interacts with. nih.gov

Unravel Signaling Pathways: Investigate the downstream effects of this interaction to understand how it leads to a biological response, such as cell cycle arrest or apoptosis in cancer cells or membrane disruption in fungi. nih.gov

A thorough understanding of its mechanism of action is critical for optimizing the compound's structure to enhance potency and selectivity while minimizing potential side effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, accelerating the design of new molecules with desired properties. mdpi.commdpi.com

For the 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid scaffold, AI and ML can be leveraged to:

Predict Bioactivity: Develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives before they are synthesized, saving time and resources. nih.gov

De Novo Design: Employ generative models, such as recurrent neural networks (RNNs), to design entirely new molecules based on the triazole-hexanoic acid scaffold that are optimized for specific properties like target binding affinity or improved pharmacokinetic profiles. nih.govmdpi.com

Lead Optimization: Use ML algorithms to suggest modifications to the existing structure to enhance efficacy, reduce toxicity, and improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

The integration of these in silico methods can significantly streamline the research and development pipeline, enabling a more rapid and cost-effective discovery process. nih.gov

Expansion into New Application Areas (e.g., catalysis)

Beyond their well-established roles in medicine, triazole derivatives are finding new applications in materials science and catalysis. chemijournal.com The nitrogen atoms in the triazole ring can effectively coordinate with metal ions, making them valuable ligands for creating metal-organic frameworks (MOFs) and other coordination polymers. chemijournal.comchemijournal.com These materials have potential uses in gas storage, chemical separations, and as catalysts for organic reactions. chemijournal.com

Future research on 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid could explore its potential as a catalytic agent. The 1,2,4-triazole anion, for instance, has been shown to be an effective acyl transfer catalyst for aminolysis and transesterification reactions. nih.gov The presence of both a triazole ring and a carboxylic acid group in the same molecule offers a unique bifunctional platform. This could be investigated for applications in:

Homogeneous Catalysis: The compound could be used as a ligand to create soluble metal complexes for various catalytic transformations.

Heterogeneous Catalysis: The molecule could be anchored to a solid support to create a recyclable catalyst, which is highly desirable for industrial processes.

Coordination Polymers: The dual functionality of the triazole ring and the hexanoic acid could be used to construct novel coordination polymers with unique structural and catalytic properties. researchgate.net

Design of Next-Generation Triazole-Hexanoic Acid Scaffolds for Specific Research Objectives

The 6-(1h-1,2,4-Triazol-1-yl)hexanoic acid structure serves as a foundational scaffold that can be systematically modified to create next-generation compounds tailored for specific purposes. researchgate.net Drawing inspiration from the development of second-generation triazole antifungal drugs, which feature enhanced potency and broader spectrums of activity, researchers can apply similar design strategies. openaccessjournals.comnih.gov

Key design strategies could include:

Scaffold Hybridization: Combining the triazole-hexanoic acid moiety with other known pharmacophores to create hybrid molecules with dual or enhanced activity.

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve biological activity or pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the hexanoic acid chain (e.g., altering its length, rigidity, or adding functional groups) and systematically evaluating how these changes affect a specific biological or chemical property. nih.govnih.gov

Q & A

Basic: What are the common synthetic routes for 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves coupling a triazole derivative to a hexanoic acid backbone. A key strategy is nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach the triazole ring. For example, ethyl 6-aminohexanoate can react with 1H-1,2,4-triazole under Mitsunobu conditions or via carbodiimide-mediated coupling. Intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Final hydrolysis of the ester to the carboxylic acid is achieved with NaOH or LiOH .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments (e.g., triazole protons at δ 7.8–8.2 ppm, hexanoic acid chain protons at δ 1.2–2.4 ppm) .

- Infrared (IR) Spectroscopy: Confirms carboxylic acid O-H stretch (~2500–3300 cm) and triazole C=N/C-N stretches (~1500–1600 cm) .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., triazole-hexanoic acid torsion angles) using programs like SHELXL for refinement .

Basic: How does the solubility profile of 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid influence its use in biological assays?

Methodological Answer:

The hexanoic acid chain confers limited aqueous solubility , requiring solvents like DMSO or aqueous buffers (pH >7) for biological testing. For cell-based assays, stock solutions in DMSO (<0.1% v/v) are recommended to avoid cytotoxicity. Solubility is validated via HPLC-UV or LC-MS with C18 columns .

Advanced: How can researchers optimize reaction yields when synthesizing 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid derivatives with bulky substituents?

Methodological Answer:

Low yields in coupling reactions often stem from steric hindrance. Strategies include:

- Microwave-assisted synthesis to enhance reaction kinetics (e.g., 100°C, 30 min, 150 W) .

- Catalyst screening: Pd-based catalysts for cross-coupling or Cu(I) for click chemistry.

- Protecting group strategies: Temporarily block reactive sites (e.g., tert-butyl esters) to improve regioselectivity .

Advanced: How should contradictory data on the compound’s biological activity (e.g., IC50 variability) be addressed?

Methodological Answer:

Contradictions may arise from assay conditions or impurity profiles. Resolve by:

- Dose-response validation: Use orthogonal assays (e.g., MTT, ATP-lite) across multiple cell lines.

- Purity checks: Quantify impurities via HPLC-MS ; repurify if necessary.

- Structural analogs: Compare activity of derivatives (e.g., triazole position, chain length) to identify SAR trends .

Advanced: What role does 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid play in coordination chemistry, and how are its metal complexes characterized?

Methodological Answer:

The triazole N-atoms and carboxylic acid group act as polydentate ligands for metal ions (e.g., Cd, Cu). Coordination polymers are synthesized under solvothermal conditions and characterized via:

- Single-crystal X-ray diffraction: Determines 3D frameworks (e.g., interpenetrating networks) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >250°C).

- IR spectroscopy: Confirms metal-ligand bonds (e.g., ν(C=O) shifts upon coordination) .

Advanced: What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking: Predict binding modes to targets like histone deacetylases (HDACs) using AutoDock Vina.

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (K) and thermodynamics.

- Mutagenesis studies: Identify critical residues (e.g., triazole interactions with catalytic zinc in HDACs) .

Advanced: How does the position of the triazole substituent affect the compound’s physicochemical and biological properties?

Methodological Answer:

- LogP calculations: Triazole at position 1 vs. 2 alters hydrophobicity (e.g., 1H-1,2,4-triazol-1-yl increases solubility vs. 1H-1,2,3-triazol-1-yl).

- X-ray powder diffraction (XRPD): Reveals polymorphism in derivatives.

- Biological assays: Compare IC50 values of isomers; 1H-1,2,4-triazol-1-yl derivatives often show higher anticancer potency due to improved target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.